An In-Depth Technical Guide to the Chemical Properties and Structure of Ethyl Methyl Sulfate
An In-Depth Technical Guide to the Chemical Properties and Structure of Ethyl Methyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl methyl sulfate (EMS) is an organic compound with the chemical formula C₃H₈O₄S. It is the ethyl and methyl mixed ester of sulfuric acid. Due to its chemical structure, EMS is a potent alkylating agent and is recognized for its mutagenic, teratogenic, and carcinogenic properties. In the fields of genetics and molecular biology, it is often used as a chemical mutagen to induce point mutations in genetic material. For drug development professionals, understanding the properties of EMS is critical as it can be a potential genotoxic impurity (PGI) in pharmaceuticals synthesized using reagents containing methyl or ethyl groups in the presence of sulfates or sulfonic acids. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for ethyl methyl sulfate.
Chemical Structure and Identifiers
The structure of ethyl methyl sulfate features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methoxy group and an ethoxy group.
| Identifier | Value |
| IUPAC Name | ethyl methyl sulfate |
| CAS Number | 814-40-4[1][2] |
| Molecular Formula | C₃H₈O₄S[1][2][3][4][5] |
| SMILES | CCOS(=O)(=O)OC[1][6][7] |
| InChI | InChI=1S/C3H8O4S/c1-3-7-8(4,5)6-2/h3H2,1-2H3[1][4][5] |
| InChIKey | JKLNYGDWYRKFKR-UHFFFAOYSA-N[1][7] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of ethyl methyl sulfate. These properties are essential for its handling, analysis, and understanding its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Weight | 140.16 g/mol [3][8][9][10] |
| Boiling Point | 196.6 °C at 760 mmHg[2][4][5] |
| Melting Point | Not available |
| Density | 1.253 g/cm³[2][4][5] |
| Flash Point | 72.7 °C[2][4][5] |
| Refractive Index | 1.418[2][4][5] |
| Vapor Pressure | 0.554 mmHg at 25 °C[4][5] |
| Solubility | Miscible with water. |
Reactivity and Stability
Ethyl methyl sulfate is a reactive molecule, primarily due to the electrophilic nature of the methyl and ethyl groups, making it a good alkylating agent.
Hydrolysis: EMS is unstable in water and undergoes hydrolysis to yield ethanol, methanol, and sulfuric acid. The rate of hydrolysis is dependent on pH and temperature.
Reactivity with Nucleophiles: As a potent alkylating agent, ethyl methyl sulfate readily reacts with nucleophiles. This is the basis for its mutagenic activity, where it alkylates nucleophilic sites on DNA bases, particularly the N7 position of guanine and to a lesser extent, the O6 position of guanine. This alkylation can lead to mispairing during DNA replication and result in point mutations.
Thermal Stability: Information on the thermal decomposition of ethyl methyl sulfate suggests that it can decompose at elevated temperatures.
Experimental Protocols
Illustrative Synthesis of Ethyl Methyl Sulfate
The following is a representative protocol for the synthesis of ethyl methyl sulfate from ethanol and methanesulfonyl chloride. This procedure is based on general methods for the preparation of sulfonate esters.
Materials:
-
Ethanol
-
Methanesulfonyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 equivalent) in dry dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl methyl sulfate.
-
The product can be further purified by vacuum distillation if necessary.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common and sensitive method for the detection and quantification of ethyl methyl sulfate, especially at trace levels as a genotoxic impurity in pharmaceutical substances.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-624 or equivalent)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., a mixture of methanol and chloroform).
-
Injection: Inject a small volume of the sample solution into the GC using a splitless injection mode.
-
GC Conditions:
-
Inlet Temperature: 220 °C
-
Oven Program: Start at an initial temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 240 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of ethyl methyl sulfate.
-
-
Quantification: Create a calibration curve using standard solutions of ethyl methyl sulfate of known concentrations. The concentration of EMS in the sample is determined by comparing its peak area to the calibration curve.
Mandatory Visualizations
References
- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20130020537A1 - Method for producing methanesulfonic acid alkyl ester solution - Google Patents [patents.google.com]
- 7. enovatia.com [enovatia.com]
- 8. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
